molecular formula C8H10N2O B1278280 3-(Azetidin-3-yloxy)pyridine CAS No. 224818-30-8

3-(Azetidin-3-yloxy)pyridine

Cat. No.: B1278280
CAS No.: 224818-30-8
M. Wt: 150.18 g/mol
InChI Key: QTFWLMMAUAFUMN-UHFFFAOYSA-N
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Description

General Context of Azetidine (B1206935) and Pyridine (B92270) Scaffolds in Chemical Biology and Medicinal Chemistry

The foundational elements of 3-(Azetidin-3-yloxy)pyridine, the azetidine and pyridine rings, are independently recognized for their profound impact on drug discovery and molecular design.

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention from medicinal chemists. nih.gov Despite historical challenges in their synthesis due to ring strain, recent advancements have made them more accessible. nih.govrsc.org The azetidine ring is valued for its satisfactory stability, molecular rigidity, and unique chemical and biological properties. nih.gov Its incorporation into molecules can lead to a diverse range of pharmacological activities, including but not limited to anticancer, antibacterial, and anti-inflammatory effects. nih.gov The growing interest in azetidines is evidenced by the increasing number of approved drugs and clinical trial candidates containing this moiety. chemrxiv.org

The reactivity of azetidines is largely influenced by their considerable ring strain, which, while making them more reactive than their five-membered counterparts, also allows for unique chemical transformations under specific conditions. rsc.org This has made them valuable motifs in drug discovery, polymerization, and as chiral templates. rsc.org

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent scaffolds in pharmaceutical development. rsc.orgnih.gov Its presence is noted in over 7,000 existing drug molecules of medicinal importance. rsc.org The nitrogen atom in the pyridine ring influences its chemical properties, such as polarity and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.comajrconline.org

Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. openaccessjournals.commdpi.com The versatility of the pyridine scaffold allows for extensive chemical modifications, making it a cornerstone in the design of new therapeutic agents. enpress-publisher.comajrconline.org A significant number of FDA-approved drugs contain a pyridine or dihydropyridine (B1217469) ring, highlighting its importance in medicinal chemistry. nih.gov

Rationale for Research Focus on this compound Derivatives

The combination of the azetidine and pyridine scaffolds into a single molecule, this compound, presents a compelling case for focused research.

From a structural standpoint, this compound is classified as a pyridine-azetidine ether. This classification signifies the linkage of a pyridine ring to an azetidine ring through an ether bond. More specifically, the oxygen atom is connected to the 3-position of both the azetidine and pyridine rings. This arrangement creates a unique three-dimensional structure that can interact with biological targets in specific ways. The compound is recognized as a heterocyclic building block in chemical supply databases. ambeed.combldpharm.com

The table below provides a summary of the structural features of this compound and its components.

ComponentRing TypeKey Features
Azetidine Four-membered saturated heterocycleContains one nitrogen atom; possesses ring strain influencing reactivity. rsc.org
Pyridine Six-membered aromatic heterocycleContains one nitrogen atom; imparts polarity and hydrogen bonding capabilities. enpress-publisher.comajrconline.org
Ether Linkage C-O-C bondConnects the azetidine and pyridine rings.

A primary area of interest in this compound is its utility as a key synthetic building block. ambeed.comevitachem.com Its structure contains multiple reactive sites that can be chemically modified to create a library of derivative compounds. For instance, the nitrogen atom of the azetidine ring can be functionalized, and the pyridine ring can undergo various substitution reactions. smolecule.com

Research has demonstrated the use of this compound derivatives in the synthesis of more complex molecules with potential therapeutic applications. For example, it has been used as a precursor in the synthesis of compounds investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH). google.com The synthesis of derivatives often involves multi-step organic reactions, including the formation of the azetidine ring, introduction of functional groups, and coupling with the pyridine moiety. smolecule.com The versatility of this building block allows for the creation of diverse chemical structures for screening in drug discovery programs. evitachem.comnih.gov

The following table outlines some of the derivatives of this compound and their synthetic applications.

DerivativeApplication
2-ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridineUseful research compound.
5-(Azetidin-3-yloxy)-2-chloropyridineIntermediate in synthesizing various pharmaceutical compounds. evitachem.com
(S)-5-(2-((pyridin-3-yloxy)methyl)azetidin-1-ylsulfonyl)indoline-2,3-dioneIntermediate in the synthesis of caspase-3 inhibitors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azetidin-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7(4-9-3-1)11-8-5-10-6-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFWLMMAUAFUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436845
Record name 3-(azetidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224818-30-8
Record name 3-(azetidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Azetidin 3 Yloxy Pyridine and Its Analogues

Strategies for Azetidine (B1206935) Ring Formation and Functionalization

The construction of the four-membered azetidine ring is a significant synthetic challenge due to its inherent ring strain. researchgate.net A variety of methods have been developed to overcome this, ranging from classical cyclization reactions to modern cycloaddition approaches.

Cyclization Reactions in Azetidine Synthesis

Intramolecular cyclization is a cornerstone of azetidine synthesis. This approach typically involves the formation of a carbon-nitrogen bond to close the four-membered ring. A common strategy is the intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group on a γ-carbon. researchgate.net For instance, the treatment of 2-substituted-1,3-propanediols with a triflating agent in situ generates bis-triflates, which then react with primary amines to yield 1,3-disubstituted azetidines.

Another powerful cyclization technique is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This method utilizes an oxidant and an additive to promote the formation of the azetidine ring through reductive elimination from a palladium(IV) intermediate. rsc.org The reaction demonstrates good functional group tolerance, enabling the synthesis of complex azetidine derivatives. rsc.org Furthermore, the Norrish-Yang cyclization, a photochemical reaction, allows for the synthesis of azetidinols from α-aminoacetophenones through a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.org

Table 1: Overview of Selected Cyclization Reactions for Azetidine Synthesis

Reaction Type Key Reagents/Catalysts Starting Materials Product Type Reference
Intramolecular Nucleophilic Substitution Triflic anhydride, primary amine 2-substituted-1,3-propanediols 1,3-disubstituted azetidines organic-chemistry.org
Pd-catalyzed C-H Amination Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate), additive (e.g., AgOAc) γ-C(sp³)–H containing amines Functionalized azetidines rsc.org
Norrish-Yang Cyclization UV light α-aminoacetophenones Azetidinols beilstein-journals.org
Ullmann-type Coupling - N-Tosyl-3-halo-3-butenylamines 2-alkylideneazetidines organic-chemistry.org

Cycloaddition Approaches for Azetidine Construction

Cycloaddition reactions offer a convergent and efficient route to the azetidine core. The [2+2] cycloaddition, particularly the aza Paternò-Büchi reaction, involves the photochemical reaction of an imine with an alkene to directly form the azetidine ring. rsc.org Recent advancements have enabled this reaction to proceed under visible light using a photocatalyst, which is a milder and more general approach. springernature.comchemrxiv.org These methods allow for the synthesis of highly functionalized azetidines that are otherwise difficult to access. springernature.comchemrxiv.org

Another notable cycloaddition is the reaction of imines with ketenes, which provides access to azetidin-2-ones (β-lactams), important precursors that can be reduced to azetidines. elsevier.commagtech.com.cn Furthermore, copper-catalyzed cascade reactions involving O-propargylic oximes can lead to the formation of azetidine nitrones through a sequence of springernature.comelsevier.com-rearrangement and 4π-electrocyclization. acs.org

Table 2: Cycloaddition Strategies for Azetidine Synthesis

Reaction Name Reactants Catalyst/Conditions Product Type Reference
Aza Paternò-Büchi Reaction Imine, Alkene UV light or visible light/photocatalyst Functionalized azetidines rsc.orgchemrxiv.org
Imine-Ketene Cycloaddition Imine, Ketene - Azetidin-2-ones (β-lactams) elsevier.commagtech.com.cn
Copper-catalyzed Cascade O-propargylic oxime Copper(I) Azetidine nitrones acs.org
Dearomative [4+2]-cycloaddition N-sulfonylimine, Alkene Photosensitizer Bicyclic scaffolds, Azetidines nih.gov

Nucleophilic Substitution Reactions in Azetidine Derivatization

Once the azetidine ring is formed, nucleophilic substitution reactions are a primary method for introducing diverse functional groups. The nitrogen atom of the azetidine ring can act as a nucleophile, attacking various electrophiles. For example, N-aryl-2-phenyl azetidine can be synthesized via nucleophilic aromatic substitution with 1-chloro-2,4-dinitrobenzene. acs.org

The substituents on the azetidine ring can also be modified. For instance, the bromomethyl group in 3-(bromomethyl)-3-fluoro-azetidine (B12860606) is susceptible to substitution by nucleophiles. In the synthesis of analogues of 3-(azetidin-3-yloxy)pyridine, the key ether linkage is often formed via a nucleophilic substitution reaction where an azetidin-3-ol (B1332694) derivative displaces a leaving group on the pyridine (B92270) ring, or vice versa. nih.gov A specific example is the displacement of a tosylate group from an N-Boc-2-(hydroxymethyl)azetidine derivative with sodium pyridin-3-olate to form the corresponding pyridin-3-yloxymethyl)azetidine. nih.gov

Aza-Michael Addition in Azetidine Amino Acid Derivatives Synthesis

The aza-Michael addition is a powerful tool for C-N bond formation, particularly in the synthesis of azetidine-containing amino acid derivatives. mdpi.comnih.gov This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate can react with various heterocyclic amines in the presence of a base like DBU to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comdntb.gov.ua This method is versatile, allowing for the introduction of a wide range of heterocyclic moieties, including pyrazoles, imidazoles, and triazoles, onto the azetidine scaffold. mdpi.comresearchgate.net

Table 3: Aza-Michael Addition for the Synthesis of Azetidine Derivatives

Michael Acceptor Nucleophile Catalyst/Base Product Reference
Methyl (N-Boc-azetidin-3-ylidene)acetate Heterocyclic amines (e.g., azetidine, imidazole, indole) DBU Methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates mdpi.com
Cyclic enones Pyrazoles KOt-Bu N-substituted quaternary carbon centers dntb.gov.ua
β-Trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones Alcohols Phosphazene base Enantioenriched aza-Michael addition products dntb.gov.ua

Pyridine Ring Synthesis and Derivatization Relevant to the 3-Oxy Linkage

The pyridine ring is a common scaffold in pharmaceuticals, and its functionalization is key to modulating the properties of the final compound. The formation of the 3-oxy linkage to the azetidine ring requires precise control over the regiochemistry of the pyridine derivatization.

Regioselective Functionalization of Pyridine Rings

Achieving regioselective functionalization of the pyridine ring, especially at the 3-position, is crucial for the synthesis of this compound. One approach involves the use of 3-hydroxypyridine (B118123) as a starting material. The hydroxyl group can act as a nucleophile to displace a leaving group on the azetidine ring. For example, sodium pyridin-3-olate can be reacted with a tosylated azetidine derivative to form the desired ether linkage. nih.gov

In cases where direct substitution is not feasible, other methods for functionalizing the pyridine ring can be employed. The titanium(III)-mediated radical arylation of 3-hydroxypyridines has been shown to proceed with high regioselectivity at the 2-position. acs.org For functionalization at other positions, neighboring group assistance can be utilized. For instance, regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters can be achieved under mild conditions by employing the catalytic assistance of a deprotonated phenolic OH-group. nih.gov Furthermore, hetero-Diels-Alder reactions of azadienes with internal alkynes provide a route to structurally diverse 2,5,6-trisubstituted 3-hydroxypyridines, which can then be further functionalized. thieme-connect.com A nickel-catalyzed [4+2] cycloaddition of N-Ts-3-azetidinone with 1,3-enynes offers complementary access to each regioisomer of 3-hydroxy-4,5-alkyl-substituted pyridines. liverpool.ac.uk

Ether Formation Strategies involving Pyridyl and Azetidinyl Moieties

The formation of the ether linkage between a pyridyl and an azetidinyl group is a critical step in the synthesis of this compound and its analogues. The most prevalent strategy employed is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. In this context, this typically translates to the reaction between a hydroxypyridine and a reactive azetidine derivative or, conversely, an azetidinol (B8437883) and a halogenated pyridine.

A common approach involves the nucleophilic aromatic substitution (SNAr) reaction, where an N-protected azetidin-3-ol acts as the nucleophile, attacking an electron-deficient halopyridine. vulcanchem.com The reaction is typically facilitated by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). vulcanchem.comevitachem.com For instance, the synthesis of 5-(Azetidin-3-yloxy)-2-chloropyridine can be achieved through the etherification of an azetidine derivative with 2-chloropyridine (B119429) under basic conditions. evitachem.com Similarly, the synthesis of 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine has been reported via an SNAr approach using 2-hydroxy-4-chloropyridine and 1-benzylazetidin-3-ol (B1275582) with K₂CO₃ in DMF at elevated temperatures. vulcanchem.com

An alternative to using a halo-pyridine is to activate the azetidinol. One method involves converting the hydroxyl group of the azetidine into a better leaving group, such as a tosylate. The subsequent displacement by a pyridin-3-olate salt in a solvent like DMF yields the desired ether linkage. nih.gov More recently, Brønsted acid catalysis has been explored to selectively activate the tertiary benzylic alcohols of 3-aryl-azetidinols, allowing them to react with simple alcohols to form ethers while keeping the azetidine ring intact. researchgate.net

The table below summarizes various conditions reported for the formation of the azetidinyl-pyridyl ether bond.

NucleophileElectrophileCatalyst/BaseSolventConditionsYieldReference
1-Benzylazetidin-3-ol2-Hydroxy-4-chloropyridineK₂CO₃DMF80°C, 12 hours~65% vulcanchem.com
Azetidine derivative2-ChloropyridineK₂CO₃DMFHeating under reflux- evitachem.com
Sodium pyridin-3-olateN-Boc-2-(tosyloxymethyl)azetidine-DMF-- nih.gov
Azetidin-3-olActivated ethanoneK₂CO₃DMF--

Nucleophilic Dearomatization of Pyridines

Nucleophilic dearomatization of pyridines is a powerful strategy in synthetic organic chemistry that transforms flat, aromatic pyridine rings into complex, three-dimensional dihydropyridine (B1217469) or piperidine (B6355638) scaffolds. mdpi.comacs.orgresearchgate.net This transformation is inherently challenging due to the thermodynamic stability of the aromatic pyridine nucleus. acs.orgnih.govnih.gov Consequently, direct nucleophilic attack on an unactivated pyridine ring is generally not feasible. mdpi.com

To overcome this stability, the pyridine ring must be activated to render it sufficiently electrophilic. mdpi.com The most common activation method involves functionalization of the pyridine nitrogen, which transiently generates a pyridinium (B92312) ion. mdpi.com Three primary categories of activating groups for the nitrogen are:

N-Acyl groups: Forming N-acylpyridinium salts, which are typically unstable and generated in situ at low temperatures. mdpi.com

N-Sulfonyl groups: Creating N-sulfonylpyridinium salts. mdpi.com

N-Alkyl groups: Forming stable N-alkylpyridinium salts. mdpi.com

Once activated, the pyridinium ring becomes susceptible to attack by a wide range of nucleophiles, including organometallic reagents, enolates, and heteroaromatics. mdpi.com The addition typically occurs at the C2, C4, or C6 position of the ring. For example, the Fowler method, a classic dearomatization strategy, involves the treatment of pyridine with sodium borohydride (B1222165) and methyl chloroformate to generate an N-carbomethoxypyridinium salt, which is then reduced by a hydride at the C2 position. nih.gov

In recent years, transition metal-catalyzed processes have emerged as a significant advancement, sometimes enabling the dearomatization of pyridines without pre-activation of the nitrogen. nih.govacs.org Chiral copper hydride complexes, for example, have been shown to catalyze the direct, highly enantioselective C4-alkylation of pyridines with styrenes under mild conditions. nih.gov These dearomatization reactions are fundamental for building molecular complexity and accessing valuable nitrogen-containing heterocyclic structures that are prevalent in pharmaceuticals and natural products. researchgate.netnih.govacs.org

Specific Synthetic Routes to this compound and its Designed Analogues

Synthesis of the Core this compound Scaffold

The synthesis of the fundamental this compound structure is typically achieved through a nucleophilic substitution reaction, embodying the ether formation strategies discussed previously. A widely used method involves the coupling of a protected azetidin-3-ol with a suitable 3-halopyridine.

For example, the reaction can be carried out using N-Boc-azetidin-3-ol and 3-fluoropyridine (B146971) or 3-chloropyridine. The reaction is promoted by a strong base, such as sodium hydride (NaH), which deprotonates the hydroxyl group of the azetidinol to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then displaces the halide from the pyridine ring in a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is generally conducted in an anhydrous polar aprotic solvent like DMF. The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield this compound, often isolated as a dihydrochloride (B599025) salt. bldpharm.com

An alternative, convergent strategy involves reacting 3-hydroxypyridine with a protected azetidine bearing a good leaving group, such as a tosylate, at the 3-position. The sodium salt of 3-hydroxypyridine (sodium 3-pyridinoxyl) is used as the nucleophile to displace the tosylate group, followed by deprotection of the azetidine nitrogen. nih.gov

Preparation of Halogen-Substituted Pyridyl Analogues

The synthesis of halogen-substituted analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. These syntheses follow the same fundamental etherification logic, starting from appropriately halogenated pyridine precursors.

A variety of halogenated analogues have been synthesized, including those with chloro, bromo, and iodo substituents at different positions on the pyridine ring. acs.org The general synthetic approach involves the Williamson ether synthesis between an N-protected azetidin-3-ol and a halo-substituted hydroxypyridine, or more commonly, a dihalopyridine where one halogen is significantly more reactive towards nucleophilic substitution than the other.

For instance, the synthesis of 5-(Azetidin-3-yloxy)-2-chloropyridine is accomplished by reacting N-Boc-azetidin-3-ol with 2,5-dichloropyridine (B42133) in the presence of sodium hydride in DMF. evitachem.com The chlorine at the 2-position is less reactive than the one at the 5-position in this specific SNAr reaction. Similarly, 5-(Azetidin-3-yloxy)-2-bromopyridine can be prepared from 2,5-dibromopyridine. smolecule.com A modern approach to introduce halogens onto the pyridine ring itself is via a ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates, which allows for 3-selective halogenation. chemrxiv.org

The table below lists several synthesized halogen-substituted analogues.

Compound NamePyridine Starting MaterialAzetidine ReagentKey Reaction TypeReference
5-(Azetidin-3-yloxy)-2-chloropyridine2,5-DichloropyridineN-Boc-azetidin-3-olSNAr evitachem.com
5-(Azetidin-3-yloxy)-2-bromopyridine2,5-DibromopyridineN-Boc-azetidin-3-olSNAr smolecule.com
2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine4-Chloropyridine / 2-Hydroxy-4-chloropyridine1-Benzylazetidin-3-olSNAr vulcanchem.com
2-Halo-3-((2S)-azetidinylmethoxy)pyridinesVarious 2-halo-3-hydroxypyridines(S)-N-Boc-2-(hydroxymethyl)azetidineMitsunobu or Williamson acs.org
5-Halo-3-((2S)-azetidinylmethoxy)pyridinesVarious 5-halo-3-hydroxypyridines(S)-N-Boc-2-(hydroxymethyl)azetidineMitsunobu or Williamson acs.org
6-Halo-3-((2S)-azetidinylmethoxy)pyridinesVarious 6-halo-3-hydroxypyridines(S)-N-Boc-2-(hydroxymethyl)azetidineMitsunobu or Williamson acs.org

Synthesis of Alkyl- and Aryl-Substituted Pyridine Derivatives

The introduction of alkyl and aryl groups onto the pyridine ring of this compound analogues allows for the fine-tuning of properties such as lipophilicity, steric profile, and metabolic stability. gu.senih.gov The synthesis of these derivatives generally starts from a pyridine ring that already contains the desired alkyl or aryl substituent.

For alkyl-substituted analogues, a common precursor is a methyl-substituted hydroxypyridine. For example, the synthesis of 2-methyl-4-({1-[3-(trifluoromethyl)- mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}oxy)pyridine involves the coupling of an azetidine derivative with a 2-methyl-4-hydroxypyridine moiety. evitachem.com

For aryl-substituted analogues, research has been conducted to probe the steric influence of C5 substitution. nih.gov Analogues substituted with bulky groups like phenyl or substituted phenyl moieties at the C5 position of the pyridine ring have been synthesized. nih.gov These are typically prepared using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) on a halogenated pyridine precursor either before or after the ether linkage formation. For instance, a 5-bromopyridine analogue can be coupled with a phenylboronic acid derivative to introduce the phenyl group.

Analogue TypeExample CompoundSynthetic StrategyReference
Alkyl-substituted2-methyl-4-(azetidin-3-yloxy)pyridine derivativeCoupling of 2-methyl-4-hydroxypyridine with an activated azetidine. evitachem.com
Aryl-substituted5-Phenyl-3-(pyrrolidin-2-ylmethoxy)pyridineSuzuki coupling of a 5-bromopyridine precursor with phenylboronic acid. (Analogue with pyrrolidine) nih.gov
Aryl-substituted5-(Substituted phenyl)-3-(pyrrolidin-2-ylmethoxy)pyridineSuzuki coupling of a 5-bromopyridine precursor with substituted phenylboronic acids. (Analogue with pyrrolidine) nih.gov

Introduction of Diverse Heterocyclic Moieties (e.g., Isoxazolyl)

Incorporating additional heterocyclic rings onto the this compound framework can significantly modulate its biological and physicochemical properties. Various synthetic methods allow for the attachment of heterocycles, such as isoxazoles, oxazolidinones, or triazoles, to the core structure.

One approach involves building the pyridine ring itself from a heterocyclic precursor. An inverse electron-demand hetero-Diels-Alder reaction between a substituted isoxazole (B147169) and an enamine can produce substituted pyridines, offering a regioselective route to complex structures. rsc.org

A more common strategy is the functionalization of a pre-existing this compound scaffold, often through a halogenated intermediate. For example, an aryl-isoxazole moiety can be linked to the core structure. In one complex molecule, an isoxazole ring is attached to a phenyl group, which in turn is connected to the 4-position of a phenol (B47542) bearing a 4-(azetidin-3-yloxy) substituent, demonstrating the chemical compatibility of these fragments. google.com

Direct attachment of heterocycles to the pyridine ring can also be achieved. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been reported, where an oxazolidinone ring is directly bonded to the C3 position of pyridine. nih.gov In other cases, the heterocycle is attached to the azetidine nitrogen. For instance, a complex triazolopyridazine moiety has been coupled to the nitrogen of the azetidinyl ring in a 2-methyl-4-(azetidin-3-yloxy)pyridine derivative. evitachem.com The synthesis of spirocyclic isoxazoline (B3343090) derivatives starting from a spiro[azetidine-3,1'-isobenzofuran] highlights another intricate way to combine these structural motifs. google.com

These examples showcase the synthetic versatility available for creating diverse and complex molecules based on the this compound scaffold for various research applications. researchgate.net

Advanced Synthetic Transformations for Structural Diversification

For the creation of diverse chemical libraries based on the this compound scaffold, advanced synthetic strategies are employed. These methods allow for the selective introduction of a wide range of functional groups and structural motifs, enabling detailed structure-activity relationship (SAR) studies.

The secondary amine within the azetidine ring of this compound is a key handle for derivatization. Its nucleophilic character allows for a variety of chemical transformations, including acylation, sulfonylation, and alkylation, to introduce diverse substituents.

A common strategy involves the acylation of the azetidine nitrogen. For instance, reacting the parent molecule with an acyl chloride, such as 2-chloro-6-fluorobenzoyl chloride, yields the corresponding N-acylated derivative, 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine evitachem.com. Similarly, sulfonylation can be achieved by treating the azetidine with a sulfonyl chloride. An example is the reaction with 5-chlorothiophen-2-sulfonyl chloride to produce 3-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine . Such modifications are often employed to introduce specific pharmacophoric features or to modulate the compound's electronic and steric properties. In some syntheses, a protecting group like a tert-butoxycarbonyl (Boc) group is first removed from the nitrogen, and the resulting secondary amine is then coupled with reagents like 2,3-dioxoindoline-5-sulfonyl chloride nih.gov.

N-alkylation represents another major pathway for diversification. This can be performed via reductive amination, where the azetidine derivative is reacted with an aldehyde, such as propionaldehyde, in the presence of a reducing agent like sodium cyanoborohydride to form the N-propyl derivative google.com. More complex heterocyclic systems can also be appended to the azetidine nitrogen through N-alkylation or N-arylation reactions smolecule.com. Copper-catalyzed Ullmann-type N-arylation reactions, which couple amines with aryl halides, are established methods that can be applied to introduce aryl groups onto the azetidine nitrogen, offering access to a wide range of diarylaminoazole derivatives and other complex structures mdpi.comrsc.org.

Table 1: Examples of Modifications at the Azetidine Nitrogen

Reaction Type Reagent Example Product Moiety
N-Acylation 2-chloro-6-fluorobenzoyl chloride 1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl
N-Sulfonylation 5-chlorothiophen-2-sulfonyl chloride 1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl
N-Alkylation (Reductive Amination) Propionaldehyde 1-propylazetidin-3-yl
N-Alkylation Tetrahydroquinazoline moiety 1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl

Functionalization of the Pyridine Ring for Specific Applications

The pyridine ring of this compound is susceptible to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of functional groups that can serve as key interaction points with biological targets or as handles for further synthetic elaboration.

Halogenation is a fundamental transformation used to prepare key synthetic intermediates. Analogues of azetidine-containing pyridines have been synthesized with halogen substituents at the 2, 5, or 6-positions of the pyridine ring acs.org. A particularly useful building block is 5-(azetidin-3-yloxy)-2-bromopyridine, where the bromine atom at the 2-position can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds smolecule.com. More advanced and highly regioselective methods have also been developed. For example, a 3-selective halogenation of pyridines can be achieved through a sequence involving ring-opening to a Zincke imine intermediate, followed by halogenation and subsequent ring-closing chemrxiv.org. This method provides access to 3-halopyridine derivatives, which are often challenging to synthesize via direct C-H functionalization chemrxiv.org.

Arylation of the pyridine ring is another important strategy for building molecular complexity. While direct C-H arylation can be challenging, methods using pre-activated pyridine species have been developed. One such strategy involves the C4-selective (hetero)arylation of pyridines using N-aminopyridinium salts, which react with electron-rich (hetero)arenes at room temperature without the need for a metal catalyst frontiersin.org. The pyridine ring can also be oxidized to the corresponding pyridine N-oxide using oxidizing agents smolecule.com. These N-oxides can then undergo further reactions, such as substitution of other groups on the ring with Grignard reagents, providing an alternative route to 2-substituted pyridine derivatives nih.gov. These transformations are critical for developing compounds for specific applications, such as radiolabeled imaging agents or potent enzyme inhibitors acs.orgumich.eduresearchgate.net.

Table 2: Examples of Functionalization of the Pyridine Ring

Reaction Type Position(s) Reagent/Method Resulting Structure/Use
Halogenation 2, 5, or 6 N-Halosuccinimide or other halogen sources Halo-substituted pyridine analogues acs.org
Bromination 2 Brominating agent 2-Bromopyridine derivative, useful for cross-coupling smolecule.com
Selective Halogenation 3 Zincke imine intermediate pathway 3-Halopyridine derivative chemrxiv.org
Arylation 4 N-Aminopyridinium salt with (hetero)arenes C4-arylated pyridine derivative frontiersin.org
Oxidation - Oxidizing agents Pyridine N-oxide smolecule.com

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Azetidine (B1206935) Ring Modifications on Biological Activity

The azetidine ring, a four-membered saturated heterocycle, is a key pharmacophore in many biologically active compounds. Its constrained nature and the presence of a nitrogen atom provide a unique scaffold for interacting with biological targets. In the context of 3-(Azetidin-3-yloxy)pyridine analogs, modifications to this ring have profound effects on their pharmacological profiles.

The size of the saturated nitrogen-containing ring plays a crucial role in determining the biological activity of 3-pyridyl ether ligands. When comparing the four-membered azetidine ring to the five-membered pyrrolidine (B122466) ring, significant differences in conformational flexibility and steric bulk emerge, which in turn affect ligand-receptor interactions.

Replacing a pyrrolidine ring with an azetidine ring can lead to an increase in binding affinity for certain targets. For instance, in a series of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the contraction from a pyrrolidine to an azetidine analogue resulted in a slight increase in affinity. uchile.cl This suggests that the more conformationally restricted azetidine ring may position the key interacting groups in a more optimal orientation for binding within the receptor pocket. The reduced steric bulk of the azetidine ring compared to the pyrrolidine ring can also be advantageous, allowing for a better fit in sterically demanding binding sites.

Conversely, expanding the ring from a pyrrolidine to a six-membered piperidine (B6355638) ring often leads to a significant drop in binding affinity. nih.gov This highlights the sensitivity of the receptor to the size and conformation of this part of the molecule. The increased flexibility and different spatial arrangement of the nitrogen atom in the piperidine ring may disrupt the optimal interactions required for high-affinity binding.

In the design of inhibitors for other enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), a similar trend was observed where ring contraction from a piperidine to an azetidine sulfonamide analogue led to a complete loss of enzyme inhibition, indicating the critical role of the ring size in that specific interaction. nih.gov

Table 1: Impact of Alicyclic Ring Size on Binding Affinity at β2*-nAChRs

Compound Analogue Ring System Relative Binding Affinity
Azetidine Analogue 4-membered High
Pyrrolidine Analogue 5-membered High
Piperidine Analogue 6-membered >150-fold drop vs. Pyrrolidine

Data synthesized from research findings. nih.gov

Stereochemistry is a critical determinant of biological activity, as receptors and enzymes are chiral environments. The stereochemical configuration of the azetidine ring in this compound analogues can profoundly influence their binding affinity and functional activity at their target receptors.

For ligands targeting nicotinic acetylcholine receptors (nAChRs), the stereochemistry at the point of attachment of the pyridyloxy group to the azetidine ring is crucial. Studies on related compounds, such as 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), have shown that the (S)-enantiomer exhibits significantly higher affinity for nAChRs compared to the (R)-enantiomer. acs.org This indicates that the specific spatial arrangement of the azetidine ring and the pyridine (B92270) ether moiety is essential for optimal interaction with the receptor's binding site.

The chirality of the azetidine ring dictates the three-dimensional orientation of the pharmacophoric elements—the basic nitrogen and the hydrogen bond-accepting pyridine nitrogen. This precise positioning is necessary to engage with specific amino acid residues in the receptor's binding pocket, often involving cation-π interactions and hydrogen bonds. uchile.cl A mismatch in stereochemistry can lead to steric clashes or a failure to form these key interactions, resulting in a significant loss of affinity and efficacy. nih.gov

In broader drug design, the stereochemical configuration of substituents on a core scaffold is a well-established principle for achieving selectivity and potency. The defined geometry of a single enantiomer reduces the potential for off-target effects and can lead to a better therapeutic index.

Placing substituents on the azetidine ring of this compound analogues offers a strategy to fine-tune their pharmacological properties. The nature, size, and position of these substituents can impact binding affinity, selectivity, and pharmacokinetic characteristics.

N-alkylation of the azetidine nitrogen is a common modification. For example, in a series of cyclopropane-containing 3-pyridyl ether ligands, an N-methyl group on the azetidine analogue increased binding affinity at α4β2*-nAChRs relative to the unsubstituted compound. nih.gov However, increasing the size of the alkyl group to an N-ethyl group resulted in a dramatic reduction in binding affinity for all tested nAChR subtypes. nih.gov This suggests that while a small alkyl group may be tolerated or even beneficial, bulkier groups can introduce steric hindrance that disrupts binding.

The introduction of other functional groups can also have a significant impact. For instance, replacing the azetidine ring with an aliphatic amine in one study led to a complete loss of activity at most nAChR subtypes, underscoring the importance of the conformationally restricted ring for maintaining high binding affinity. nih.gov In other contexts, substituents on the azetidine ring can be used to modulate properties like metabolic stability or to introduce new interaction points with the target.

Table 2: Effect of N-Substitution on Azetidine-Containing Ligands at α4β2*-nAChRs

N-Substituent Relative Binding Affinity
-H High
-CH₃ Increased vs. -H
-CH₂CH₃ Markedly Reduced

Data synthesized from research findings. nih.gov

Pyridine Ring Substitution Patterns and SAR Implications

The pyridine ring of this compound serves as a crucial hydrogen bond acceptor and participates in aromatic interactions within the binding sites of its targets. Consequently, the electronic and steric properties of this ring, as modulated by substituents, are key determinants of biological activity.

The position of substituents on the pyridine ring of this compound analogues is a critical factor influencing their biological activity. The intricate interplay between the electronic properties of the pyridine ring and its substitution patterns has been a focal point of medicinal chemistry research. researchgate.net

In analogues of the related nAChR ligand A-85380, which features a 3-(azetidinylmethoxy)pyridine core, the placement of halogen substituents has demonstrated this positional sensitivity. acs.org Halogenation at the 5- or 6-position of the pyridine ring, as well as a fluoro substituent at the 2-position, resulted in compounds with subnanomolar affinity for nAChRs. acs.org In contrast, introducing bulkier halogens like chloro, bromo, or iodo at the 2-position led to a substantial decrease in binding affinity. acs.org This suggests that the steric bulk at the 2-position is poorly tolerated, likely due to unfavorable interactions within the receptor's binding pocket.

Halogenation of the pyridine ring in this compound analogues is a widely used strategy to modulate binding affinity and selectivity for different receptor subtypes. Halogens can influence ligand-receptor interactions through a combination of steric, electronic, and hydrophobic effects.

As mentioned previously, the position of the halogen is critical. In a study of 3-(2(S)-azetidinylmethoxy)pyridine analogues, halogen substituents at the 5- or 6-positions of the pyridine ring were well-tolerated and, in some cases, led to compounds with very high affinity (Ki values in the picomolar range) for nAChRs. acs.org Specifically, 5- and 6-halo derivatives, along with the 2-fluoro analogue, displayed subnanomolar affinities. acs.org

In contrast, larger halogens (Cl, Br, I) at the 2-position resulted in significantly lower affinity. acs.org Quantum chemical calculations indicated that these bulky 2-substituents cause notable changes in the molecular geometry, which likely disrupts the optimal conformation for binding. acs.org This highlights how halogenation can be used to probe the steric constraints of a binding pocket.

Furthermore, halogenation can impact selectivity between different nAChR subtypes. For example, in a different series of nicotinic ligands, the introduction of a hydrophobic or hydrogen-bonding alkynyl group at the C5 position of the pyridyl ring significantly increased selectivity for nAChRs containing β2 subunits over those with β4 subunits. researchgate.net While not a halogen, this demonstrates the principle that substitution at this position can tune subtype selectivity.

Table 3: Effect of Pyridine Ring Halogenation on nAChR Binding Affinity (Ki, pM)

Compound Analogue Position of Halogen Binding Affinity (Ki, pM)
2-Fluoro 2 High (Subnanomolar)
2-Chloro 2 Substantially Lower
2-Bromo 2 Substantially Lower
2-Iodo 2 Substantially Lower
5-Halo 5 High (11-210 pM)
6-Halo 6 High (11-210 pM)

Data synthesized from research findings. acs.org

Influence of Alkyl and Aryl Substituents on the Pyridine Ring

The strategic placement of alkyl and aryl substituents on the pyridine ring of this compound analogs is a key determinant of their pharmacological activity. Research into derivatives of this scaffold has demonstrated that even minor modifications can lead to significant changes in potency and efficacy.

Further exploration revealed that enhancing in vitro potency through substitution is a delicate balance, as it can sometimes lead to full agonist activity where a partial or intermediate agonist is desired. nih.gov For instance, in a related 4-pyridine series, a 3-methoxy-5-methyl derivative showed the best potency but also exhibited full agonist activity. nih.gov The modification of other parts of the molecule, such as an attached benzimidazole (B57391) ring, was sometimes necessary to achieve the desired intermediate agonism. nih.gov

The general principle that pyridine substitution can profoundly affect physicochemical properties is well-established. nih.gov In various drug discovery programs, replacing a phenyl ring with a pyridine ring has been shown to improve biochemical potency and metabolic stability. nih.gov The nitrogen atom in the pyridine ring can improve water solubility and offers a key hydrogen bonding site, which can be crucial for receptor interaction. nih.govmdpi.com

The following table summarizes the structure-activity relationship data for a series of 3-pyridine derivatives with substituents on the pyridine ring, highlighting their in vitro potency and metabolic stability.

CompoundSubstituent (R)PPARγ Agonist Potency EC50 (μM)Human Microsomal Stability (% remaining at 1h)Mouse Microsomal Stability (% remaining at 1h)
1a H>109898
1b 2-Me4.39998
1c 4-Me4.09997
1d 5-Me3.39999
1e 6-Me5.39998
1l 2-SMe0.289284

Data sourced from a study on 3- or 4-Pyridine Derivatives of DS-6930. nih.gov

Role of the Ether Linkage in Molecular Recognition

The ether linkage in this compound is not merely a passive spacer but an active contributor to the molecule's ability to bind to its biological targets. Its orientation, electronic properties, and the conformational flexibility it imparts are all critical to molecular recognition.

The 3-oxy linkage is considered essential for the potency of many compounds within this class. nih.gov This was clearly demonstrated in a series of 4-pyridine analogs where the 3-alkoxy group was found to be crucial for activity; its replacement with a chloro group resulted in a significant loss of potency. nih.gov The ether linkage helps to mediate the electronic interaction between the aromatic pyridine ring and the saturated azetidine moiety. smolecule.com

In the context of nicotinic acetylcholine receptor (nAChR) ligands, the 3-pyridyl ether scaffold is a hallmark of compounds with high potency and selectivity. nih.gov For example, the compound A-85380, which is 3-(2(S)-azetidinylmethoxy)pyridine, is a potent activator of α4β2-nAChRs. nih.govucsd.edu This highlights the favorable geometry and electronic distribution conferred by the 3-pyridyloxy motif for binding within the receptor's ligand-binding domain. The ether linkage also provides a degree of flexibility, which can allow the molecule to adopt an optimal conformation for binding within the receptor pocket. smolecule.com

Given the importance of the ether linkage, its replacement with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a complex challenge. u-tokyo.ac.jp The goal of such replacements is often to improve pharmacokinetic properties like metabolic stability while retaining or improving potency.

Direct replacement of the ether oxygen has been explored. As mentioned, substituting the 3-alkoxy group with a 3-chloro substituent in a series of potent PPARγ modulators led to a loss of high potency, indicating that chlorine is not a suitable bioisostere for the ether oxygen in that specific scaffold. nih.gov

Another common bioisosteric replacement for an ether linkage involves substituting the oxygen atom with a sulfur atom, creating a thioether. Thioalkyl derivatives of pyridine have been synthesized and studied for various biological activities. nih.gov While not always a perfect mimic, the thioether can sometimes preserve the geometry and electronic character necessary for receptor binding. nih.gov Other more complex heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, have also been used as bioisosteres for linkages like amide bonds and could theoretically be considered for replacing ether linkages in certain contexts to improve metabolic stability. nih.gov However, the success of such a replacement is highly dependent on the specific structural context and the target receptor. nih.gov

Biological Target Engagement and Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action (In Vitro and Preclinical)

Understanding how these compounds bind to their targets is crucial for rational drug design. Molecular docking and other analytical techniques have shed light on these interactions.

For the adenosine (B11128) A₂A receptor NAM, Fg754, molecular docking studies were performed to elucidate its potential binding mode. researchgate.net These simulations, along with molecular dynamics and NMR analysis, revealed a unique binding mode for Fg754 that is distinct from other known modulators, suggesting it binds to a different pocket on the receptor. researchgate.net

In the case of caspase-3 inhibitors, the increased potency of pyridyloxymethyl isatin (B1672199) analogs is explained by specific molecular interactions. nih.gov The pyridine (B92270) nitrogen is capable of forming a hydrogen bond with the amino acid residue Phe381 in the active site of caspase-3. nih.gov This interaction, along with favorable π-π stacking, contributes to a stronger binding affinity compared to analogs without the pyridine ring. nih.gov

The biological effects of these compounds have been confirmed through various cellular assays.

cAMP Signaling and Ion Flux: For the adenosine A₂A receptor, the antagonistic effect of the azetidine-containing fragment Fg754 was quantified in HEK-293 cells by measuring its ability to inhibit agonist-induced cAMP accumulation. researchgate.net Fg754 displayed potent inhibition with an IC₅₀ of 17.7 µM. researchgate.net In other research on α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists containing an azetidine (B1206935) ring, functional activity was characterized using assays based on ⁸⁶Rb⁺ ion flux measurements to assess ion channel opening and inactivation. nih.gov

Apoptosis Induction: The efficacy of caspase-3 inhibiting isatin analogs, which contain the (pyridin-3-yloxy)methyl azetidine moiety, was evaluated in whole-cell assays. nih.gov These compounds were tested in HeLa cells treated with cyclosporine to induce apoptosis, demonstrating their ability to inhibit caspase-3 activity within a cellular environment and thereby interfere with the apoptotic pathway. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are instrumental in predicting how a ligand like "3-(Azetidin-3-yloxy)pyridine" might bind to a receptor and the energetic favorability of such an interaction. These in silico techniques are crucial in modern drug discovery for screening virtual libraries and prioritizing compounds for synthesis.

Molecular docking simulations are frequently employed to predict the preferred orientation (binding pose) of "this compound" and its analogs within the binding sites of various biological targets, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net These simulations reveal key molecular interactions that stabilize the ligand-receptor complex.

The binding of related pyridine-azetidine ether compounds to nAChRs is characterized by a combination of specific interactions. The pyridyl nitrogen is a key pharmacophoric feature, often acting as a hydrogen bond acceptor. elifesciences.org For instance, in models of nAChR subtypes, the agonist binding sites are located at the interface of two subunits, and the diversity of these pockets in terms of van der Waals boundaries and electrostatic potential is determined by a few key residues. nih.govresearchgate.net Docking studies of similar ligands into these receptor models show that interactions can include:

Hydrogen Bonds: The protonated azetidine (B1206935) nitrogen can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen can accept hydrogen bonds. nih.gov

Van der Waals Contacts: The aromatic pyridine ring and the aliphatic azetidine ring engage in numerous van der Waals contacts with nonpolar residues in the binding pocket. acs.org For example, in the transmembrane domain of the human α4β2 nAChR, ligands interact with nonpolar residues such as valine and leucine. acs.org

Pi-Interactions: The electron-rich pyridine ring can participate in various π-interactions, including π-π stacking with aromatic residues (e.g., Tryptophan, Tyrosine) and cation-π interactions with the positively charged azetidine nitrogen. elifesciences.org

In a study of inhibitors targeting the human CTLH E3 ligase subunit GID4, docking of fragments with structural similarities revealed key binding poses which were then used to guide the optimization of the compounds. nih.gov Similarly, for inhibitors of succinate (B1194679) receptor 1 (SUCNR1), a derivative containing a "3-(Azetidin-3-yloxy)" moiety was docked, and the predicted pose was later compared with an X-ray crystal structure, confirming the accuracy of the computational model in predicting interactions like salt bridges. mdpi.com These examples underscore the utility of docking in predicting how the "this compound" scaffold orients itself to maximize favorable interactions within a protein's active site.

Studies on related ligand-receptor systems highlight the importance of these energetic terms. For instance, in the binding of agonists to nAChRs, a conformational change from a low-affinity to a high-affinity state was associated with a significant increase in van der Waals interaction energy, reflecting a more tightly packed and compact binding pocket. elifesciences.org An analysis of various imidazo-pyridine/pyrazine compounds targeting tubulin showed that more potent compounds had a greater van der Waals energy contribution (approximately 10-15 kcal/mol higher) compared to a reference compound, which was attributed to the presence of an additional hydrophobic ring system. researchgate.net The electrostatic energy component for these compounds was also found to be substantially higher than that of the reference compound. researchgate.net

Table 1: Illustrative Energetic Contributions to Ligand Binding for Related Heterocyclic Compounds

Compound ClassTargetEnergy ComponentContribution (kcal/mol)Reference
nAChR AgonistsnAChRΔGbind (MM-PBSA)-9.77 (increase in vdW upon state change) elifesciences.org
Imidazo-pyridinesTubulinΔGbind (MM-GBSA)-37.57 researchgate.net
Imidazo-pyridinesTubulinΔEvdW~ -50 to -55 researchgate.net
Imidazo-pyridinesTubulinΔEelec~ -488 to -532 researchgate.net

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and flexibility of "this compound" are critical determinants of its ability to interact with biological targets. Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the molecule's preferred shapes and internal motions.

The "this compound" molecule consists of two distinct heterocyclic rings connected by an ether linkage. Each ring system has characteristic conformational preferences.

The pyridine ring , being an aromatic system, is inherently planar. rsc.org The atoms of the ring lie in the same plane, which facilitates stacking interactions with other aromatic systems. rsc.org

The azetidine ring , in contrast, is a saturated four-membered ring and is not planar. nih.gov The significant ring strain (estimated at ~25 kcal/mol) forces the ring to adopt a puckered or bent conformation to relieve unfavorable eclipsing interactions between adjacent hydrogen atoms. nih.gov Gas-phase electron diffraction studies of the parent azetidine molecule revealed a puckering dihedral angle of 37°. rsc.org Other analyses have reported a median puckering angle of 15.3° for azetidines with an sp3-hybridized nitrogen. nih.gov This puckering places the substituents on the ring in pseudo-axial or pseudo-equatorial positions, which can be a critical factor in molecular recognition.

Table 2: Conformational Parameters of Azetidine Ring Systems

ParameterValueMethodReference
Puckering Dihedral Angle37°Gas-phase Electron Diffraction rsc.org
Median Puckering Angle (sp3 N)15.3°Crystallographic Data Analysis nih.gov
Ring Strain Energy~25 kcal/molCalculation nih.gov

The ether linkage (C-O-C) connecting the azetidine and pyridine rings provides significant conformational flexibility to the molecule. elifesciences.org Rotation around the single bonds of this linker allows the two ring systems to adopt various spatial orientations relative to one another. This flexibility is crucial, as it enables the molecule to adopt the optimal conformation required for binding within the specific geometric constraints of a receptor's active site. elifesciences.org

Molecular dynamics (MD) simulations can be used to explore this flexibility over time. nih.govnih.govmdpi.com Such simulations would likely show that while certain torsional angles are energetically preferred, the molecule can sample a range of conformations in solution. The dynamic behavior of this linker is essential for the molecule to navigate the binding pathway and "fit" into its target. The ability to optimize the spatial orientation of the two key pharmacophoric rings is a recognized advantage of this type of chemical scaffold. elifesciences.org

Steric Effects: Bulky substituents can create steric hindrance that favors certain conformations over others. For example, in a study of 3-(azetidinylmethoxy)pyridines, the introduction of bulky halogen substituents (chloro, bromo, iodo) at the 2-position of the pyridine ring was shown to cause notable changes in the molecular geometry, leading to a significant decrease in binding affinity for nAChRs. researchgate.net In contrast, smaller substituents or those at the 5- or 6-positions had less of a conformational impact and retained high affinity. researchgate.net

Electronic Effects: Electron-withdrawing or electron-donating substituents can alter the electronic distribution within the molecule, which can influence intramolecular interactions and conformational preferences. mdpi.com For instance, computational studies on fluorinated azetidine derivatives have shown that the strong dipole of the C-F bond can have a significant interaction with the charged nitrogen atom upon protonation, leading to an inversion of the ring's pucker. researchgate.net Similarly, the electronic nature of substituents on the pyridine ring can influence its ability to participate in hydrogen bonding and π-interactions, thereby affecting its binding orientation and affinity. mdpi.comnih.gov Structure-activity relationship (SAR) studies often reveal that modifications to substituents are a key strategy for modulating the potency and selectivity of a drug candidate. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical correlation between the chemical structure of a compound and its biological activity. For compounds structurally analogous to this compound, particularly 3-pyridyl ethers acting as nAChR ligands, various QSAR methodologies have been employed to understand the structural requirements for potent and selective biological activity.

The development of predictive QSAR models for analogues of this compound has been a key focus in the quest for novel therapeutics. These models are designed to forecast the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug development.

A common approach involves the use of three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govacs.orgacs.org These methods are instrumental in building robust and predictive models for congeneric series of compounds. For instance, in studies of 3-pyridyl ether analogues, CoMFA and CoMSIA have been successfully used to correlate the binding affinities of these ligands with their molecular structures. nih.govresearchgate.net

The process of developing these models typically begins with the selection of a training set of molecules with known biological activities. The three-dimensional structures of these molecules are then aligned based on a common scaffold. Subsequently, steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA) are calculated around the aligned molecules. researchgate.net Partial Least Squares (PLS) regression is then commonly employed to establish a correlation between these calculated fields and the observed biological activities. researchgate.netnih.gov

The statistical robustness and predictive power of the resulting QSAR models are rigorously assessed through various validation techniques. Internal validation is often performed using the leave-one-out or leave-many-out cross-validation methods, yielding a cross-validated correlation coefficient (q²). acs.orgresearchgate.net A high q² value is indicative of a model's good internal predictivity. External validation, which involves predicting the activity of a separate test set of compounds not used in model generation, is crucial for evaluating the model's ability to generalize to new chemical entities. acs.orgu-strasbg.fr The predictive correlation coefficient (r²_pred) is a key metric in this external validation process. researchgate.netnih.gov For example, a CoMFA model for a series of 3-pyridyl ethers yielded a q² of 0.605 and a non-cross-validated r² of 0.862, indicating a statistically significant model. nih.gov

Beyond CoMFA and CoMSIA, other machine learning algorithms and statistical methods have also been applied to develop predictive models for similar compound classes. These can include methods like Hologram QSAR (HQSAR), which has shown excellent performance in studies of open-ring analogues of 3-pyridyl ethers. acs.orgnih.gov

It is important to note that while these models are developed for structurally related compounds, their application to this compound would require specific validation. However, the methodologies provide a clear framework for how such predictive models could be constructed.

A primary outcome of QSAR studies is the identification of key physicochemical descriptors that govern the potency and selectivity of a compound's biological activity. These descriptors provide valuable insights into the ligand-receptor interactions at a molecular level and guide the rational design of new, improved analogues. For compounds related to this compound, several classes of descriptors have been identified as being particularly influential.

In the context of 3-pyridyl ethers and related nAChR ligands, 3D-QSAR studies have consistently highlighted the importance of steric, electrostatic, and hydrogen-bonding properties. nih.govacs.orgresearchgate.net The contour maps generated from CoMFA and CoMSIA analyses visually represent the regions around the molecule where modifications to these properties are likely to enhance or diminish biological activity. researchgate.net

For instance, steric fields often indicate that bulky substituents are either favored or disfavored in specific regions of the molecule. researchgate.net Electrostatic maps can reveal areas where positive or negative charges are beneficial for interaction with the target protein. acs.org Similarly, hydrogen bond donor and acceptor maps pinpoint locations where the introduction of hydrogen-bonding functionalities could lead to stronger binding. acs.org

A CoMSIA model for a large set of 3-pyridyl ethers revealed that steric and hydrogen-bond interactions were the major contributors to the binding process, with contributions of 30.3% and 61.8%, respectively. nih.gov Another study on nicotinic agonists using a Hansch-type analysis also pointed to the detrimental effects of steric hindrance as a primary factor modulating receptor affinity. researchgate.net

The following table summarizes the key physicochemical descriptors that have been identified as important for the potency and selectivity of compounds structurally related to this compound, based on QSAR studies of 3-pyridyl ether and azetidine derivatives.

Descriptor ClassSpecific Descriptor TypeInfluence on Biological ActivityReference
Steric Molecular Volume/BulkDetrimental steric effects can decrease receptor affinity. The size and shape of substituents on the pyridine and azetidine rings are critical. researchgate.net
Favorable Steric RegionsSpecific regions where bulky groups can enhance binding affinity have been identified through CoMFA contour maps. nih.govresearchgate.net
Electronic Electrostatic FieldsThe distribution of positive and negative potentials around the molecule significantly impacts ligand-receptor interactions. nih.govacs.org
Partial Atomic ChargesThe charge on specific atoms, such as the pyridine nitrogen, can be crucial for binding. researchgate.net
Lipophilic LogP / HydrophobicityWhile important for overall ADME properties, specific hydrophobic interactions can contribute to binding affinity. acs.orgnih.gov
Hydrogen Bonding H-bond Donor/Acceptor FieldsThe presence of hydrogen bond donors and acceptors in specific locations is a major determinant of binding potency. The ether oxygen and azetidine nitrogen are key sites. nih.govacs.org
Topological PolarizabilityDescriptors related to polarizability, such as the maximum absolute eigenvalue of the Barysz matrix, have been shown to be influential in QSAR models of azetidine derivatives. nih.govsid.ir

These findings underscore the multifaceted nature of ligand-receptor interactions, where a combination of steric, electronic, and hydrogen-bonding properties must be optimized to achieve high potency and selectivity. For this compound, the azetidine nitrogen and the ether oxygen are likely key points for hydrogen bonding, while the pyridine ring's electronic properties and potential substitution patterns would significantly influence its biological activity.

Preclinical Translational Research Applications Focus on Research Tools and Lead Optimization

Development of Research Tools and Chemical Probes

The 3-(azetidin-3-yloxy)pyridine scaffold has been instrumental in the creation of sophisticated molecular tools for biomedical research. These tools, including radioligands and selective chemical probes, are essential for identifying and validating novel drug targets.

Design and Synthesis of Radioligands for Receptor Mapping (in vitro characterization)

A key application of the this compound framework is in the design of radioligands for mapping and characterizing receptors. A prominent example is the development of analogues of A-85380, or 3-(2(S)-azetidinylmethoxy)pyridine, a potent ligand with high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Researchers have synthesized a series of halogenated analogues of A-85380 to explore their binding properties and to develop potential tracers for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov

The synthesis of these novel compounds involves introducing a halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) at the 2, 5, or 6-position of the pyridine (B92270) ring. nih.gov Subsequent in vitro binding assays, typically using competition with a known radioligand like (+/-)-[3H]epibatidine in rat brain membranes, are performed to determine the binding affinity (Ki) of these new derivatives. nih.gov

These studies have revealed critical structure-activity relationships. For instance, analogues with halogen substituents at the 5 or 6-position of the pyridine ring, as well as the 2-fluoro analogue, retain subnanomolar affinity for nAChRs. In contrast, introducing bulkier halogens like chlorine, bromine, or iodine at the 2-position leads to a significant decrease in binding affinity. nih.gov This detailed in vitro characterization is vital for selecting suitable candidates for radiohalogenation and further preclinical imaging studies. nih.gov

Table 1: In Vitro nAChR Binding Affinities of Halogenated 3-(2(S)-Azetidinylmethoxy)pyridine Analogues

Compound Substitution on Pyridine Ring Binding Affinity (Ki, pM)
A-85380 None 50
2-Fluoro 2-F 210
2-Chloro 2-Cl 260,000
2-Bromo 2-Br 530,000
5-Fluoro 5-F 11
5-Chloro 5-Cl 32
5-Bromo 5-Br 30
5-Iodo 5-I 34
6-Chloro 6-Cl 43
6-Bromo 6-Br 60
6-Iodo 6-I 130

Data sourced from scientific literature. nih.gov

Generation of Selective Chemical Probes for Target Validation

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway. The 3-(azetidinylmethoxy)pyridine derivative, A-85380, serves as an exemplary pharmacological probe for investigating the α4β2 subtype of the neuronal nicotinic acetylcholine receptor. nih.gov Its high affinity and, crucially, its selectivity for the α4β2 nAChR over other subtypes like α7 nAChR or the muscle-type α1β1δγ nAChR, make it an invaluable tool for target validation. nih.gov

By using A-85380 in preclinical models, researchers can selectively activate the α4β2 receptor and observe the resulting physiological or behavioral effects. This allows for the precise validation of the α4β2 nAChR's role in various processes, such as pain perception. nih.gov For example, studies have demonstrated that the analgesic effects of A-85380 are mediated specifically by the α4β2 nAChR. nih.gov The development of such selective probes is a critical step in translational research, confirming that a specific biological target is relevant to a disease before significant resources are invested in developing a therapeutic drug. nih.gov

Scaffold Exploration and Lead Identification in Preclinical Models

The this compound structure is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. nih.govnih.gov This versatility makes it a valuable starting point for drug discovery campaigns aimed at identifying and optimizing new lead candidates.

Discovery of Novel Lead Candidates with Optimized Pharmacological Profiles

The azetidine-pyridine scaffold has been explored in the search for novel inhibitors of various enzymes and receptors. In one such effort, researchers developed a new class of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a challenging drug target due to its lack of deep binding pockets. acs.org Starting with a different core, the structure-activity relationship (SAR) exploration included replacing a phenyl group with a 3-pyridyl group, demonstrating the process of scaffold exploration. acs.org This campaign ultimately led to the discovery of potent azetidine-based inhibitors with sub-micromolar potency in DNA-binding assays. acs.org

In another area, azetidine (B1206935) derivatives have been investigated as conformationally constrained analogues of gamma-aminobutyric acid (GABA) to develop novel GABA uptake inhibitors. These efforts have yielded lead candidates with significant potency for the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov These examples highlight how the azetidine-pyridine and related scaffolds serve as a foundation for discovering novel lead candidates with promising pharmacological profiles.

Improvement of Selectivity and Potency for Specific Biological Targets

A central goal of lead optimization is to refine a molecule's structure to enhance its potency and selectivity for its intended target, thereby increasing efficacy and reducing potential side effects. The 3-(azetidinylmethoxy)pyridine scaffold has proven highly amenable to this process.

As detailed in the development of nAChR ligands, minor structural modifications, such as the placement of a halogen on the pyridine ring, can dramatically influence binding affinity. The discovery that substitution at the 5- or 6-position yields compounds with picomolar affinity demonstrates a clear improvement in potency over the parent compound A-85380. nih.gov Similarly, the development of STAT3 inhibitors saw a significant advancement when an R-proline-amide core was replaced with an R-azetidine-2-carboxamide, leading to the first sub-micromolar inhibitors in the series. acs.org This highlights the importance of the azetidine ring in achieving high potency. These studies exemplify how systematic exploration of the scaffold's SAR can lead to compounds with superior pharmacological properties.

Exploration of Diverse Therapeutic Areas (e.g., Neurotransmission, Anti-inflammatory Activity)

The versatility of the this compound scaffold allows for its application across multiple therapeutic areas.

Neurotransmission: The most extensively studied application is in the field of neurotransmission. The scaffold is a core component of potent and selective ligands for nAChRs, which are implicated in a wide range of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, pain, and depression. nih.govunimi.itnih.gov Derivatives like A-85380 are crucial preclinical tools for understanding the role of the α4β2 nAChR in these conditions. nih.gov Additionally, the scaffold has been used to develop inhibitors of GABA transporters, targeting another key neurotransmitter system in the CNS. nih.gov

Anti-inflammatory Activity: The pyridine nucleus is a common feature in many anti-inflammatory agents. nih.gov Recent research has focused on synthesizing novel pyridine derivatives and evaluating their anti-inflammatory potential. In one study, a series of pyridine compounds were tested in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Several derivatives demonstrated significant inhibition of nitric oxide (NO) production, a key mediator of inflammation, with IC50 values in the micromolar range. nih.gov This indicates that the pyridine scaffold, and by extension derivatives like this compound, holds promise for the development of new anti-inflammatory lead compounds. nih.govnih.gov

Table 2: Anti-inflammatory Activity of Novel Pyridine Derivatives in LPS-Stimulated Macrophages

Compound NO Inhibition (%) IC50 (µM)
7a 65.48% 76.6
7f 51.19% 96.8
9a 55.95% 83.1
9d 61.90% 88.7

Data reflects the inhibition of nitric oxide production in RAW 264.7 cells and is sourced from scientific literature. nih.gov

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for Azetidine-Pyridine Scaffolds

The construction of complex molecular architectures such as the 3-(Azetidin-3-yloxy)pyridine scaffold remains a central challenge in organic synthesis. The inherent ring strain of the azetidine (B1206935) moiety and the need for precise functionalization demand innovative and efficient synthetic strategies. researchgate.net Future efforts are increasingly focused on methods that are not only high-yielding and versatile but also align with the principles of sustainability and automation.

The pharmaceutical industry is progressively adopting green chemistry principles to minimize its environmental footprint. ucl.ac.uk For the synthesis of azetidine-pyridine scaffolds, this translates into developing methods that utilize renewable feedstocks, employ environmentally benign solvents, and maximize atom economy. ucl.ac.uknih.gov

Recent developments in the synthesis of pyridine (B92270) derivatives include multicomponent one-pot reactions, the use of green catalysts, and solvent-free or aqueous reaction conditions. nih.gov For the azetidine component, strategies such as intramolecular SN2 reactions and the aminolysis of epoxides are being refined. frontiersin.org A key area of future research will be the integration of these approaches. For instance, developing catalytic systems, potentially based on earth-abundant metals, that can facilitate the coupling of a pre-functionalized pyridine with an azetidine precursor in a single, efficient step would represent a significant advance. Lanthanoid (III) trifluoromethanesulfonates, for example, have shown promise as catalysts for the regioselective synthesis of azetidines from epoxy amines, a method that proceeds in high yields even with sensitive functional groups. frontiersin.org

Green Chemistry PrincipleApplication in Azetidine-Pyridine SynthesisPotential Impact
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, such as cycloaddition or multicomponent reactions.Reduces chemical waste and improves resource efficiency.
Use of Safer Solvents Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-derived solvents (e.g., Cyrene).Decreases environmental pollution and enhances worker safety.
Catalysis Employing highly selective and reusable catalysts (e.g., biocatalysts, earth-abundant metal catalysts) to replace stoichiometric reagents. nih.govIncreases reaction efficiency, reduces energy consumption, and minimizes waste streams.
Renewable Feedstocks Investigating the use of biomass-derived starting materials for the synthesis of the pyridine or azetidine rings. ucl.ac.ukReduces dependence on finite fossil fuel resources.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for the synthesis of pharmaceutical intermediates. nih.gov These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. scirp.org When coupled with automated platforms, flow chemistry can accelerate the synthesis and optimization of complex molecules like this compound derivatives. mit.edursc.org

TechnologyAdvantageRelevance to this compound
Microfluidic Reactors Precise control over reaction parameters (temperature, pressure, time), rapid mixing, and high surface-to-volume ratio. scirp.orgEnables optimization of challenging steps, such as the formation of the strained azetidine ring, and can improve yields in coupling reactions.
Automated Synthesis Platforms Robotic systems that can perform multi-step syntheses, purifications, and analyses with minimal human intervention. mit.eduAllows for the rapid generation of a library of this compound analogues for structure-activity relationship (SAR) studies.
Telescoped Reactions Combining multiple synthetic steps into a single continuous flow process without isolating intermediates. nih.govmit.eduIncreases efficiency, reduces waste, and allows for the safe handling of reactive species involved in forming the ether linkage.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and evaluation of novel molecular structures. mdpi.comfrontiersin.org These computational tools can analyze vast datasets of chemical and biological information to identify promising candidates, predict their properties, and suggest synthetic routes, thereby accelerating the discovery timeline. nih.gov

De novo drug design algorithms can generate entirely new molecular structures with desirable properties, tailored to a specific biological target. mdpi.comnih.gov Using the this compound scaffold as a starting point, generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large libraries of known bioactive molecules. frontiersin.org These models learn the underlying rules of chemical structure and bonding to propose novel analogues.

By employing deep reinforcement learning, these generative models can be iteratively optimized to produce molecules with a high predicted affinity for a target, good pharmacokinetic properties, and synthetic feasibility. arxiv.org For instance, an AI model could be tasked with generating analogues of this compound that maintain key interactions with a target receptor while introducing novel substituents on the pyridine or azetidine rings to improve properties like solubility or metabolic stability. acs.org This approach allows for a vast chemical space to be explored computationally, prioritizing the most promising candidates for synthesis.

Machine learning models are increasingly used to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity of new chemical entities before they are synthesized. mdpi.com For the this compound series, quantitative structure-activity relationship (QSAR) models can be built using existing experimental data. These models correlate structural features of the molecules with their observed biological activity.

Pharmacophore modeling, another powerful computational technique, can identify the essential three-dimensional arrangement of chemical features required for binding to a biological target. mdpi.com By creating a pharmacophore model based on a known active compound containing the this compound scaffold, virtual screening of large compound libraries can be performed to identify other molecules that fit the model and are likely to be active. mdpi.com These predictive tools enable researchers to focus resources on synthesizing compounds with the highest probability of success, significantly reducing the time and cost of drug development.

AI/ML TechniqueApplicationExample for this compound
Generative Adversarial Networks (GANs) De novo design of novel molecules with desired properties.Generating new analogues with predicted high affinity for a novel kinase target while maintaining drug-like properties.
Recurrent Neural Networks (RNNs) Learning from chemical data (e.g., SMILES strings) to generate valid and novel molecular structures. frontiersin.orgDesigning a focused library of compounds with variations on the pyridine ring to probe for improved selectivity.
Reinforcement Learning Optimizing generated molecules against multiple objectives (e.g., potency, low toxicity, synthetic ease). arxiv.orgFine-tuning lead candidates to balance receptor binding with optimal ADME properties.
Pharmacophore Modeling Identifying key structural features for biological activity to guide virtual screening and design. mdpi.comBuilding a model of the key interactions for a known target and using it to find new, structurally diverse hits containing the core scaffold.

Exploration of Novel Biological Targets and Therapeutic Applications

The this compound scaffold is a privileged structure found in compounds targeting a range of receptors and enzymes. smolecule.comvulcanchem.com However, the full biological potential of this scaffold is likely yet to be realized. Future research will focus on exploring new biological targets and expanding the therapeutic applications of its derivatives.

The pyridine ring is a common feature in drugs targeting a vast array of conditions, including cancer, infectious diseases, and inflammatory disorders. researchgate.netnih.gov Derivatives of pyrazolo[3,4-pyridine, for example, have shown a wide spectrum of activities, including antibacterial, antifungal, and antiproliferative effects. dovepress.comresearchgate.net By systematically modifying the this compound core and screening these new analogues against diverse biological targets, researchers may uncover unexpected activities.

For instance, libraries of these compounds could be tested against panels of kinases, G-protein coupled receptors (GPCRs), or ion channels, which are all major classes of drug targets. The unique conformational constraint imposed by the azetidine ring can lead to high binding affinity and selectivity for specific targets. vulcanchem.com This exploration could lead to the identification of first-in-class inhibitors for previously "undruggable" targets or provide new chemical tools to probe complex biological pathways, ultimately opening up new therapeutic avenues for a wide range of diseases.

Identification of Underexplored Molecular Targets

While derivatives of this compound have been investigated for their activity on several established targets, a number of other protein families remain underexplored for this chemical class. The inherent properties of the azetidine and pyridine rings suggest potential interactions with a broader range of biological macromolecules. vulcanchem.comnih.gov

Derivatives of the this compound scaffold have shown affinity for several classes of molecular targets, as detailed in the table below.

Target ClassSpecific Examples of Targets for DerivativesPotential for this compound
Kinases Pim kinases, Janus kinases (JAK), Colony-stimulating factor 1 receptor (CSF-1R) vulcanchem.comgoogle.comvulcanchem.comGiven the prevalence of the pyridine motif in kinase inhibitors, further screening against a wider panel of the human kinome is warranted. vulcanchem.comgoogle.com Underexplored subfamilies could include those involved in neuroinflammation and metabolic disorders.
G Protein-Coupled Receptors (GPCRs) Histamine H3 receptor, Cannabinoid receptor 1 (CB1) google.comresearchgate.netThe structural motifs are amenable to binding within the transmembrane domains of many GPCRs. nih.gov Screening against orphan GPCRs or those with limited chemical matter could reveal novel activities.
Ion Channels Nicotinic acetylcholine (B1216132) receptors (nAChRs), Potassium channels nih.govgoogle.commdpi.comThe positively ionizable nitrogen in the azetidine ring at physiological pH makes it a prime candidate for interacting with cation-selective ion channels. nih.govnih.gov Further investigation into its modulatory effects on other ligand-gated and voltage-gated ion channels is a promising avenue.
Other Enzymes Fatty Acid Amide Hydrolase (FAAH) google.comThe scaffold could be adapted to target other hydrolases or enzymes where a heterocyclic core can occupy a key binding pocket.

Future research should focus on systematic screening of this compound and its simple derivatives against diverse target classes. For instance, its potential as a ligand for epigenetic targets or nuclear receptors remains largely uninvestigated. fluorochem.co.uk A ligand-based similarity search, comparing this compound to known ligands for various protein families, could computationally prioritize screening efforts. nih.gov

Design of Polypharmacology-Based Ligands

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing paradigm in drug discovery for complex diseases. nih.gov The this compound scaffold is an ideal starting point for the design of such multi-target-directed ligands (MTDLs) due to its modular nature, allowing for functionalization at multiple points. researchgate.net

A rational approach to designing polypharmacological ligands based on this scaffold would involve integrating pharmacophores for different, disease-relevant targets. For example, in the context of neurodegenerative diseases, one could design a molecule that combines the nAChR modulatory properties of the core scaffold with moieties known to inhibit kinases involved in tau pathology. nih.govmdpi.com

Another promising strategy is to develop MTDLs for cancer treatment. Derivatives of this scaffold have already shown activity against targets like Pim kinases and JAKs. google.comgoogle.com A future direction would be to create compounds that co-inhibit a kinase and a GPCR involved in tumor progression or angiogenesis.

The design process for such ligands would leverage computational modeling to predict binding to multiple targets and to optimize the pharmacokinetic properties of the resulting molecules. The development of MTDLs represents a significant opportunity to create more effective therapies for multifactorial diseases. nih.gov

Advanced In Vitro and Ex Vivo Research Models

To better understand the biological effects of this compound and its derivatives, and to improve the translatability of preclinical findings, it is crucial to move beyond traditional two-dimensional cell cultures and leverage more physiologically relevant model systems.

Complex Cellular Systems and Organ-on-a-Chip Technologies

Organ-on-a-chip (OOC) technologies, which are microfluidic devices containing living cells that mimic the structure and function of human organs, offer a powerful platform for studying drug effects with greater accuracy than conventional in vitro assays. nih.govoncotarget.com

Given the known interaction of related compounds with nicotinic acetylcholine receptors, a "neuromuscular-junction-on-a-chip" could be employed. nih.govnih.gov Such a model would allow for detailed investigation of the compound's effects on neurotransmission and muscle function in a human-relevant context. nih.gov Similarly, a "liver-on-a-chip" could be used to study the metabolism of this compound and its potential for drug-drug interactions. oncotarget.com

These advanced models enable real-time imaging and analysis of cellular responses within a microenvironment that recapitulates key aspects of human physiology, bridging the gap between animal studies and clinical trials. nih.govoncotarget.com

Advanced Preclinical Models for Mechanistic Studies

For in vivo investigation, the use of advanced preclinical models can provide deeper insights into the mechanisms of action of this compound-based compounds. For potential anticancer applications, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the standard. These models better represent the heterogeneity of human cancers and can improve the prediction of clinical efficacy. mdpi.com

In the context of central nervous system disorders, the use of transgenic mouse models expressing human-relevant mutations can help to elucidate the therapeutic potential of nAChR modulators based on this scaffold. nih.gov Furthermore, advanced techniques such as in vivo microdialysis in animal models can be used to measure the effect of these compounds on neurotransmitter levels in specific brain regions, providing a direct link between target engagement and physiological response.

The combination of these advanced in vitro and in vivo models will be essential for a thorough evaluation of the therapeutic potential of this compound and for guiding the development of next-generation therapeutics based on this versatile chemical scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.